6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine
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Overview
Description
6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzo[b][1,4]dioxine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds share a similar dioxin structure but differ in the presence of chlorine atoms instead of trifluoromethyl groups.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs, these compounds have a dibenzofuran structure with chlorine atoms.
Polychlorinated biphenyls (PCBs): These compounds consist of biphenyl structures with chlorine substitutions and exhibit dioxin-like properties.
Uniqueness
6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications compared to its chlorinated counterparts .
Properties
Molecular Formula |
C9H7F3O2 |
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Molecular Weight |
204.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2 |
InChI Key |
PAXYXHLABUTTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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